3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

Description

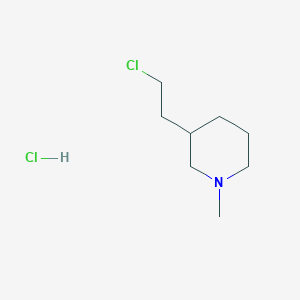

3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a quaternary ammonium compound featuring a piperidine ring substituted with a methyl group at the 1-position and a 2-chloroethyl group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of heterocyclic derivatives such as phenothiazines and benzisoxazoles . Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in nucleophilic substitution reactions.

Properties

IUPAC Name |

3-(2-chloroethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYNOMWGLDNNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride typically involves the alkylation of 1-methylpiperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions generally include:

Temperature: 50-70°C

Solvent: Ethanol or methanol

Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of ethyl-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Biology

In biological research, this compound is studied for its interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to enzyme inhibition or modulation of cellular processes .

Medicine

The compound has garnered attention for its potential therapeutic effects, particularly in treating neurological disorders. It acts as a dopamine receptor antagonist, primarily targeting D2 and D4 receptors, making it relevant for conditions such as schizophrenia .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its alkylating properties allow it to be an essential component in developing chemotherapeutic agents .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines by inducing apoptosis through DNA damage mechanisms .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its potential use in treating neurological disorders .

- Safety Profile : Toxicity studies have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to its observed effects in research studies.

Comparison with Similar Compounds

Chloroethylnitrosoureas (CENUs)

Examples :

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- 1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-(2-chloroethyl)-3-nitrosourea (ACNU)

Structural Differences :

CENUs contain a nitrosourea backbone with chloroethyl groups, whereas 3-(2-chloroethyl)-1-methylpiperidine hydrochloride lacks the nitrosourea moiety and instead features a piperidine ring.

Table 1: Comparison with Chloroethylnitrosoureas

| Property | 3-(2-Chloroethyl)-1-methylpiperidine HCl | CENUs (e.g., BCNU) |

|---|---|---|

| Core Structure | Piperidine ring with chloroethyl group | Nitrosourea with chloroethyl |

| Biological Activity | Synthetic intermediate | Cytotoxic (DNA alkylation) |

| Clinical Use | None (research only) | Chemotherapy (e.g., brain tumors) |

| Solubility | High (hydrochloride salt) | Moderate (lipid-soluble) |

Cycloaminoethyl Chlorides

Examples :

- 1-(2-Chloroethyl)pyrrolidine hydrochloride

- 1-(2-Chloroethyl)piperidine hydrochloride

Structural Differences :

These compounds share the 2-chloroethylamine motif but differ in the nitrogen substituents. The methyl group on the piperidine ring in 3-(2-chloroethyl)-1-methylpiperidine hydrochloride introduces steric hindrance, altering reactivity compared to unmethylated analogs.

Functional Differences :

- Applications: Unmethylated analogs are used in synthesizing antibacterial thiopyrimidinones , while the methylated derivative is critical for constructing phenothiazine-based antipsychotics .

Table 2: Comparison with Cycloaminoethyl Chlorides

Other Chloroethylamine Derivatives

Examples :

- 3-(Dimethylamino)propyl chloride hydrochloride

- Risperidone Piperidopyrimidinone Intermediate Hydrochloride

Structural Differences :

These compounds vary in ring structure and substituents. For instance, Risperidone intermediates incorporate benzisoxazole rings, while 3-(2-chloroethyl)-1-methylpiperidine hydrochloride is simpler, lacking fused aromatic systems.

Biological Activity

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is a chemical compound classified as an alkylating agent. Its biological activity primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to significant modifications in cellular functions. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 165.62 g/mol

- CAS Number : 58878-37-8

The compound features a piperidine ring substituted with a chloroethyl group, which is crucial for its reactivity and biological interactions.

As an alkylating agent, this compound interacts with various cellular components, particularly DNA and proteins. The mechanism involves:

- Covalent Modification : The chloroethyl group facilitates the formation of covalent bonds with nucleophilic sites on DNA and proteins, leading to structural alterations that disrupt normal cellular processes.

- Induction of DNA Lesions : The alkylation process results in DNA lesions that can hinder replication and transcription, potentially triggering apoptosis in cancer cells .

- Influence on Signaling Pathways : The compound may affect multiple signaling pathways within cells, contributing to its cytotoxic effects against tumor cells.

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 5.0 |

| HepG2 (Liver Cancer) | 8.0 |

| A549 (Lung Cancer) | 7.5 |

These findings indicate the compound's potential as a chemotherapeutic agent, particularly in targeting aggressive cancer types .

Case Studies

- Study on Tumor Cells : In a study investigating the effects of alkylating agents on tumor cells, this compound was shown to induce apoptosis through the activation of caspase pathways. Tumor cells treated with the compound exhibited morphological changes characteristic of apoptosis at concentrations as low as 5 µM.

- Pharmacokinetics Investigation : Pharmacokinetic studies revealed that similar compounds undergo metabolic activation in vivo, producing reactive metabolites that contribute to their biological activity. The metabolism primarily occurs at the chloroethyl substituent, generating mutagenic byproducts such as chloroacetaldehyde .

Safety and Toxicology

While the compound shows promise in cancer therapy, it is essential to consider its safety profile:

Q & A

Q. Q1. What are the standard synthetic routes for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, and how can intermediates be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution, where 1-methylpiperidine reacts with 1-bromo-2-chloroethane under basic conditions (e.g., K₂CO₃ in acetonitrile). Key intermediates, such as the quaternary ammonium salt, are purified via recrystallization or column chromatography . Optimization involves adjusting reaction time (12–24 hours) and temperature (60–80°C) to minimize byproducts like dehydrohalogenation products. Purity is confirmed via HPLC (≥98%) and ¹H/¹³C NMR, with characteristic peaks at δ 3.2–3.5 ppm (piperidine CH₂ groups) and δ 1.4–1.8 ppm (methyl groups) .

Advanced Reaction Design

Q. Q2. How can computational methods improve the synthesis efficiency of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride?

Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G** level) predict transition states and energy barriers for alkylation reactions, identifying optimal solvents (e.g., DMF vs. acetonitrile) and base strength . Reaction path sampling (RPS) algorithms reduce trial-and-error experimentation by simulating substituent effects on reaction rates. For example, steric hindrance from the methyl group on piperidine lowers activation energy by ~5 kcal/mol compared to unsubstituted analogs .

Analytical Contradictions

Q. Q3. How should researchers resolve discrepancies in NMR data for this compound?

Answer: Conflicting δ values for the chloroethyl group (e.g., δ 3.6 vs. δ 3.8 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or counterion interactions (Cl⁻ vs. other halides). Use HSQC and HMBC to confirm coupling between CH₂Cl and adjacent protons. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Stability and Storage

Q. Q4. What conditions ensure long-term stability of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride?

Answer: Store at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the chloroethyl group. Stability studies (TGA/DSC) show decomposition above 150°C, with moisture content critical (<0.5% by Karl Fischer titration). Avoid prolonged exposure to light, which accelerates degradation via radical pathways .

Biological Screening

Q. Q5. What methodologies are recommended for evaluating this compound’s biological activity?

Answer: Use in vitro assays (e.g., receptor binding studies) with HEK-293 cells expressing CNS targets (e.g., σ or opioid receptors) due to structural similarity to meperidine derivatives . For ADMET profiling, employ Caco-2 permeability assays and cytochrome P450 inhibition screens. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to piperidine-recognizing enzymes .

Advanced Analytical Techniques

Q. Q6. How can hyphenated techniques improve impurity profiling?

Answer: LC-MS/MS (e.g., Q-TOF) identifies impurities like 1-methylpiperidine or chlorinated byproducts at ppm levels. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Quantify residual solvents (e.g., acetonitrile) via GC-MS with HS-SPME .

Mechanistic Studies

Q. Q7. What experimental designs elucidate the compound’s reaction mechanisms?

Answer: Kinetic isotope effects (KIE) using deuterated 1-methylpiperidine differentiate SN1 vs. SN2 pathways. In situ FTIR monitors intermediate formation (e.g., quaternary ammonium salts). Computational microkinetic modeling correlates experimental rate constants with theoretical barriers .

Hazard Mitigation

Q. Q8. What protocols address safety concerns during synthesis?

Answer: Use Schlenk lines for moisture-sensitive steps and explosion-proof reactors for exothermic alkylation. Waste containing chloroethyl groups must be treated with 10% NaOH to neutralize HCl and degrade organohalides. Toxicity is predicted via ECOSAR (Class III for acute aquatic toxicity) .

Data Reproducibility

Q. Q9. How can researchers ensure reproducibility in synthetic yields?

Answer: Standardize catalyst loading (e.g., 5 mol% KI for Finkelstein reactions) and document solvent purity (HPLC-grade). Use Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) and report yields with ±5% error margins. Share raw NMR/LCMS data in repositories like PubChem .

Interdisciplinary Applications

Q. Q10. What interdisciplinary approaches enhance this compound’s utility?

Answer: Integrate organocatalysis (e.g., asymmetric alkylation) for chiral derivatives. In materials science, use it as a ligand for transition-metal complexes (e.g., Pd-catalyzed cross-coupling). Collaborate with computational chemists to develop QSAR models for bioactivity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.